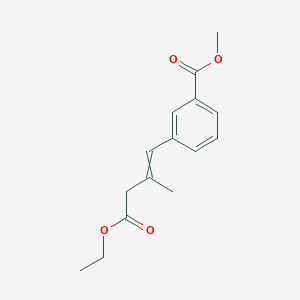
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure that includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is to dissolve methyl 4-hydroxy-3-methoxybenzoate in acetone, add potassium carbonate, and then introduce methyl bromoacetate. The reaction is carried out at elevated temperatures and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or acids.
Scientific Research Applications
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate exerts its effects involves interactions with various molecular targets. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved may include inhibition of specific enzymes or receptors, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
Uniqueness
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is unique due to its specific structural features that allow for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components makes it particularly versatile compared to other similar esters .
Properties
CAS No. |
141948-81-4 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-enyl)benzoate |
InChI |
InChI=1S/C15H18O4/c1-4-19-14(16)9-11(2)8-12-6-5-7-13(10-12)15(17)18-3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
PHSFOTVQDCXWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=CC1=CC(=CC=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















